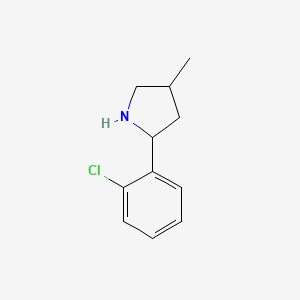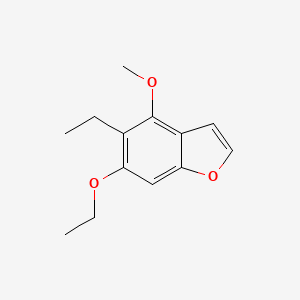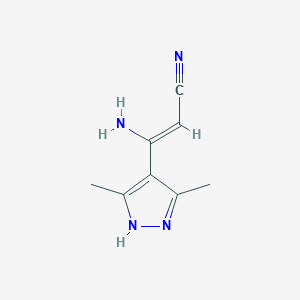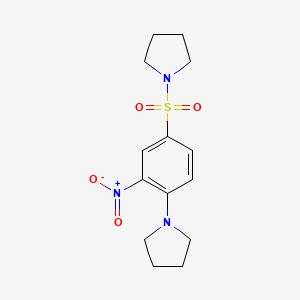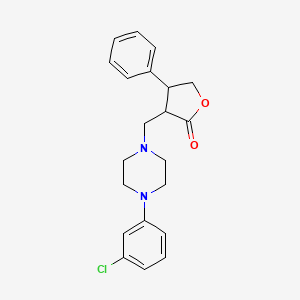
(S)-Pyrrolidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Pyrrolidine-3-sulfonic acid is a chiral sulfonic acid derivative of pyrrolidine It is characterized by the presence of a sulfonic acid group attached to the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Pyrrolidine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of (S)-pyrrolidine. The reaction typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Scientific Research Applications
(S)-Pyrrolidine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-sulfonic acid: Similar structure but with the sulfonic acid group attached to the second carbon.
Pyrrolidine-4-sulfonic acid: Sulfonic acid group attached to the fourth carbon.
Proline: An amino acid with a pyrrolidine ring but without the sulfonic acid group.
Uniqueness
(S)-Pyrrolidine-3-sulfonic acid is unique due to its specific chiral configuration and the position of the sulfonic acid group. This configuration can lead to distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
Properties
Molecular Formula |
C4H9NO3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(3S)-pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m0/s1 |
InChI Key |
CQXPKCLOHLADCJ-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC[C@H]1S(=O)(=O)O |
Canonical SMILES |
C1CNCC1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

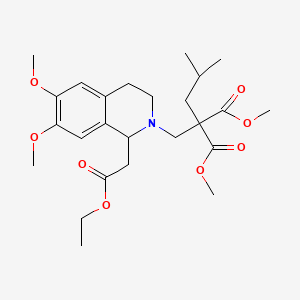
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
